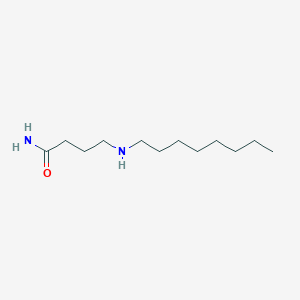
4-(Octylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octylamino)butanamide is an organic compound with the molecular formula C12H26N2O. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Octylamino)butanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with octylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
CH3(CH2)2COCl+CH3(CH2)7NH2→CH3(CH2)2CONH(CH2)7CH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Octylamino)butanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce butanoic acid and octylamine.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Various alkylating agents can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and octylamine.
Reduction: 4-(Octylamino)butane.
Substitution: Depending on the substituent, various N-substituted derivatives can be formed.
Scientific Research Applications
4-(Octylamino)butanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Octylamino)butanamide depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The long alkyl chain can influence its hydrophobic interactions and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Butanamide: A simpler amide with a shorter alkyl chain.
Octanamide: Similar in structure but lacks the butyl group.
N-Octylacetamide: Contains an octyl group but has an acetyl group instead of a butyl group.
Uniqueness
4-(Octylamino)butanamide is unique due to its specific combination of a butyl group and an octylamine moiety. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
90068-20-5 |
|---|---|
Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
4-(octylamino)butanamide |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-10-14-11-8-9-12(13)15/h14H,2-11H2,1H3,(H2,13,15) |
InChI Key |
HTFULOSWPBJEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















